molecular formula C11H20BrNO2 B13948079 tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate

tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate

Cat. No.: B13948079
M. Wt: 278.19 g/mol
InChI Key: IQDWGZQAKOFDEC-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of tert-butyl 3-methylpiperidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it useful in the synthesis of various biologically active molecules. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactionsAdditionally, the tert-butyl ester group provides stability and enhances the compound’s lipophilicity, making it suitable for use in biological and medicinal applications .

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3

InChI Key

IQDWGZQAKOFDEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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